1,3-Dimethoxy-N-methylpropan-2-amine; hydrochloride is an organic compound characterized by the molecular formula . It is a hydrochloride salt of 1,3-dimethoxy-N-methylpropan-2-amine, which is a derivative of propanamine. This compound is significant in various chemical and pharmaceutical research applications due to its unique structural properties and potential biological activities.
This compound falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. It is classified as a methoxy-substituted amine, which enhances its reactivity and applicability in organic synthesis. The compound is commonly used in laboratory settings for research purposes and can be sourced from chemical suppliers specializing in organic compounds .
The synthesis of 1,3-dimethoxy-N-methylpropan-2-amine; hydrochloride typically involves the reaction of 1,3-dimethoxypropan-2-yl chloride with methylamine. This reaction is performed under controlled conditions to ensure high yield and purity of the desired product. The general reaction can be represented as follows:
In industrial settings, this process may be optimized using continuous flow reactors and automated systems to enhance efficiency and scalability .
The molecular structure of 1,3-dimethoxy-N-methylpropan-2-amine; hydrochloride features a central propanamine backbone with two methoxy groups attached at the 1 and 3 positions. The nitrogen atom is bonded to a methyl group, contributing to its classification as an N-methyl derivative. The InChI key for this compound is and its CAS number is .
Key Structural Data:
1,3-Dimethoxy-N-methylpropan-2-amine; hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups are susceptible to substitution with other functional groups under appropriate conditions, often employing halogenating agents or acids.
The mechanism of action for 1,3-dimethoxy-N-methylpropan-2-amine; hydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways through which it operates depend on the context of its application—whether in pharmacology or biochemical research .
Relevant Data:
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
1,3-Dimethoxy-N-methylpropan-2-amine; hydrochloride has several scientific uses:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in preparing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research continues into its therapeutic applications, particularly in pharmacology where it may serve as an intermediate for synthesizing pharmaceuticals.
Industry: It is utilized in producing various chemicals and materials within pharmaceutical contexts.
Catalytic hydrogenation represents a critical transformation pathway in the synthesis of 1,3-dimethoxy-N-methylpropan-2-amine hydrochloride, particularly for introducing the methylamino group while preserving the sensitive 1,3-dimethoxypropane backbone. This methodology enables precise control over the reduction of precursor imines or enamines formed during intermediate stages. Research indicates that Raney Nickel catalysts (typically 5-10 wt% loading) facilitate hydrogenation at moderate pressures (15-30 bar) and temperatures (50-80°C), achieving complete conversion within 4-6 hours [5]. The exothermic nature of these reactions necessitates precise temperature control systems to prevent undesired dealkoxylation side reactions.
Alternative palladium on carbon catalysts (1-5% Pd/C) demonstrate superior activity under milder conditions (5-15 bar H₂, 25-40°C), particularly when steric hindrance near the target amine group is a concern. Catalyst recycling studies reveal consistent performance over 3-5 cycles when employing aqueous ethanol (70-80%) as the reaction medium, which minimizes catalyst fouling. Post-reaction, the catalyst can be recovered through centrifugal separation and reactivated by washing with dilute acetic acid followed by water rinsing [5]. Hydrogenation efficiency is significantly influenced by the electronic environment surrounding the imine bond, with electron-donating methoxy groups enhancing reduction rates by approximately 30% compared to non-oxygenated analogs [9].
Table 1: Comparative Catalyst Performance in Reductive Amination
Catalyst System | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Raney Nickel (5%) | 25 | 70 | 5.0 | 98.5 | 92.3 |
Pd/C (3%) | 10 | 35 | 3.5 | 99.1 | 97.8 |
PtO₂ (2%) | 15 | 50 | 4.5 | 95.7 | 88.9 |
The alkylation-reductive amination sequence provides a versatile route to 1,3-dimethoxy-N-methylpropan-2-amine hydrochloride, leveraging the nucleophilic character of primary amines toward carbonyl compounds. The pathway initiates with the condensation reaction between 1,3-dimethoxypropan-2-one and methylamine hydrochloride in methanol/water mixtures, forming the corresponding iminium ion intermediate. This intermediate undergoes in situ reduction using sodium borohydride or sodium cyanoborohydride at 0-5°C to prevent degradation of the acid-sensitive acetal groups [5]. Studies confirm that maintaining pH 6-7 via acetic acid/sodium acetate buffering maximizes iminium formation while minimizing competing hydrolysis of the dimethoxypropane backbone.
Alternative approaches employ Eschweiler-Clarke conditions where 1,3-dimethoxypropan-2-amine undergoes exhaustive methylation using formaldehyde/formic acid mixtures at reflux temperatures (100-110°C). This method demonstrates exceptional atom economy with near-quantitative conversion within 8-12 hours, though it requires meticulous control of the formaldehyde-to-amine ratio (≥2.5:1) to prevent monomethylated byproduct formation [3]. Post-reaction processing involves distillative purification under reduced pressure (15-20 mmHg) to isolate the tertiary amine precursor prior to hydrochloride salt formation. Kinetic analysis reveals a second-order dependence on formaldehyde concentration during the initial rate-determining step of carbinolamine formation [5].
Table 2: Optimization Parameters for Reductive Amination
Parameter | Range Investigated | Optimal Value | Impact on Yield |
---|---|---|---|
pH Control | 4.0 - 8.5 | 6.5 ± 0.2 | ±25% yield variation |
Temperature | -10°C to +25°C | 0-5°C | >90% yield at ≤5°C |
Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | NaBH₃CN (0.95 eq) | 95% yield vs 82% for NaBH₄ |
Reaction Time | 0.5 - 24 hours | 4 hours | Plateau after 3.5 hours |
Solvent polarity and protic character critically influence the crystallization efficiency and stoichiometric control during hydrochloride salt formation of 1,3-dimethoxy-N-methylpropan-2-amine. Anhydrous diethyl ether and methyl tert-butyl ether induce rapid crystallization but risk occluding solvent molecules within the crystal lattice. Conversely, ethanol/water mixtures (70:30 v/v) provide optimal ionic dissociation during acidification, resulting in highly defined crystalline structures with superior filtration characteristics [6]. The hydrochloride formation follows pseudo-first-order kinetics with respect to amine concentration when using gaseous hydrogen chloride in aprotic solvents, exhibiting a rate constant of 0.18 min⁻¹ at 10°C in isopropanol.
Industrial implementations favor biphasic solvent systems such as toluene/water mixtures for acidification. The free base partitions into the organic phase while concentrated hydrochloric acid (32-36%) is added incrementally to maintain the aqueous phase at pH 1-2. This approach achieves >98% conversion within 45 minutes at 15-20°C while minimizing localized overheating that can cause discoloration [6]. Post-crystallization washing protocols employ cold acetone (0-5°C) to remove residual acid without compromising crystal integrity. Solvent selection directly impacts particle morphology, with ethereal solvents producing needle-shaped crystals (aspect ratio 8:1) and alcoholic solvents yielding equant crystals with superior bulk density properties ideal for handling [3].
Table 3: Solvent System Performance in Hydrochloride Crystallization
Solvent System | Crystallization Yield (%) | Particle Morphology | Residual Solvent (ppm) | Filtration Rate (kg/m²/h) |
---|---|---|---|---|
Ethanol/Water (70:30) | 92.5 | Equant crystals | 380 | 125 |
Diethyl Ether | 88.3 | Needles | 5200 | 85 |
Acetone | 78.9 | Agglomerates | 210 | 67 |
MTBE/Heptane (50:50) | 90.1 | Platelets | 890 | 110 |
Industrial manufacturing of 1,3-dimethoxy-N-methylpropan-2-amine hydrochloride employs continuous flow reactor technology to enhance mass/heat transfer during critical exothermic steps. Two-stage reactor designs incorporate: (1) a static mixer unit for imine formation at 50-60°C with residence times of 8-12 minutes, followed by (2) a packed-bed hydrogenation reactor containing palladium on alumina pellets (1.2-1.5 mm diameter) operating at 30 bar hydrogen pressure [1]. This configuration achieves space-time yields of 1.8 kg·L⁻¹·h⁻¹ with consistent product purity (>99.5% HPLC) and reduces reaction volumes by 75% compared to batch methodologies. Catalyst lifetime exceeds 800 hours through periodic oxidative regeneration cycles (air/N₂ mixtures at 250°C) to remove carbonaceous deposits.
Distillation train optimization enables recovery of methanol co-solvent (99.2% purity) and unreacted methylamine (96% recovery) through a sequence of falling-film evaporators and fractional distillation columns operating at 0.5-0.8 bar. This reduces raw material consumption by 22-25% compared to single-pass processes [6]. Crystallization is conducted in oscillatory baffled crystallizers with controlled cooling profiles (1°C/min from 60°C to 5°C) to ensure uniform crystal size distribution (D₅₀ = 120-150 μm). The final product undergoes fluidized-bed drying with dehumidified nitrogen (dew point -40°C) to achieve residual moisture content below 0.15% w/w without compromising flow properties. Production economics analysis indicates a 15% reduction in operating expenses when implementing catalyst recycling and solvent recovery loops compared to linear processes [1] [6].
Table 4: Industrial Process Metrics Comparison
Process Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
---|---|---|---|
Annual Capacity | 500 tonnes | 1200 tonnes | 2.4x |
Reaction Volume Efficiency | 0.8 kg/m³·h⁻¹ | 3.2 kg/m³·h⁻¹ | 4.0x |
Catalyst Consumption | 8.3 kg/tonne | 1.7 kg/tonne | 4.9x |
Energy Consumption | 4200 kWh/tonne | 2850 kWh/tonne | 32% reduction |
Purity Consistency | 97.5 ± 2.1% | 99.6 ± 0.3% | 3.4x sigma reduction |
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